molecular formula C10H13NO3 B12953312 (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid

(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid

Cat. No.: B12953312
M. Wt: 195.21 g/mol
InChI Key: LKVSOMKAMASQOE-QMMMGPOBSA-N
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Description

(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with a hydroxyl group at the meta position, attached to the alpha carbon of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The synthesis typically starts with the protection of the amino group, followed by the introduction of the benzyl group through a Friedel-Crafts alkylation reaction. The hydroxyl group is then introduced via a selective hydroxylation reaction. Finally, the protecting groups are removed to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are often preferred due to their sustainability and efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including biodegradable plastics and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes and signal transduction pathways, which are crucial for cellular function and regulation.

Comparison with Similar Compounds

    3-(3-Hydroxyphenyl)propanoic acid: This compound is structurally similar but lacks the amino group.

    3-Phenylpropanoic acid: Similar structure but without the hydroxyl and amino groups.

    4-Hydroxyphenylalanine: Contains a hydroxyl group at the para position instead of the meta position.

Uniqueness: (S)-3-Amino-2-(3-hydroxybenzyl)propanoic acid is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-3,5,8,12H,4,6,11H2,(H,13,14)/t8-/m0/s1

InChI Key

LKVSOMKAMASQOE-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CN)C(=O)O

Origin of Product

United States

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